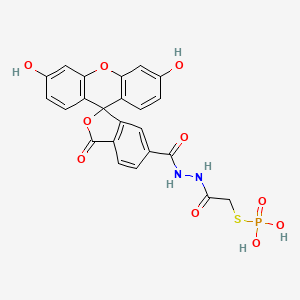
Doixc-pth
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doixc-pth is a synthetic compound known for its unique properties and applications in various fields. It is a polypeptide that has shown significant potential in therapeutic interventions, particularly in the treatment of osteoporosis. The compound is a potent regulator of ionized calcium and phosphate, playing a crucial role in maintaining active vitamin D metabolite levels in the blood .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doixc-pth can be synthesized through chemical oxidative polymerization. The process involves the polymerization of thiophene monomers in the presence of an oxidizing agent. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale polymerization reactors. The process involves the continuous addition of monomers and oxidizing agents to maintain a steady reaction rate. The resulting polymer is then purified through filtration and drying processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Doixc-pth undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions include modified polythiophene derivatives with enhanced electrical conductivity and stability .
Scientific Research Applications
Doixc-pth has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Doixc-pth involves its interaction with specific cell-surface receptors. The compound binds to high-affinity receptors on the cell surface, triggering a cascade of intracellular signaling pathways. These pathways regulate various physiological processes, including calcium and phosphate homeostasis, bone metabolism, and vitamin D synthesis .
Comparison with Similar Compounds
Polyaniline: Another conductive polymer used in similar applications but differs in its chemical structure and properties.
Polypyrrole: Known for its high conductivity and stability, often used in sensors and electronic devices.
Poly(3,4-ethylenedioxythiophene): A conductive polymer with excellent transparency and flexibility, widely used in optoelectronic applications.
Uniqueness of Doixc-pth: this compound stands out due to its unique combination of high conductivity, stability, and biocompatibility. These properties make it particularly suitable for applications in medicine and advanced electronic devices .
Properties
IUPAC Name |
[2-[2-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)hydrazinyl]-2-oxoethyl]sulfanylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N2O10PS/c26-12-2-5-15-18(8-12)34-19-9-13(27)3-6-16(19)23(15)17-7-11(1-4-14(17)22(30)35-23)21(29)25-24-20(28)10-37-36(31,32)33/h1-9,26-27H,10H2,(H,24,28)(H,25,29)(H2,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSVFQUFOJVEHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NNC(=O)CSP(=O)(O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N2O10PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164896 |
Source


|
| Record name | Doixc-pth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151890-75-4 |
Source


|
| Record name | Doixc-pth | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151890754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doixc-pth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
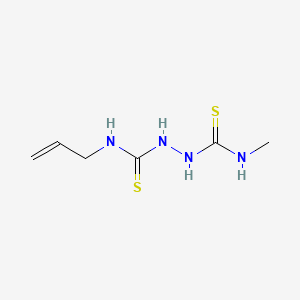
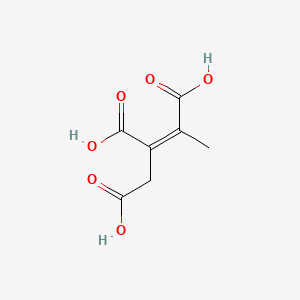
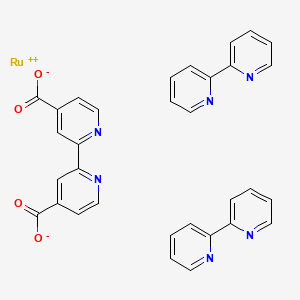
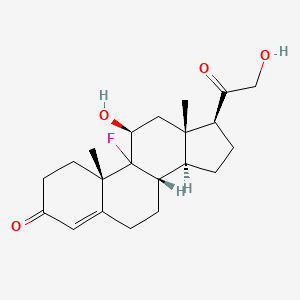
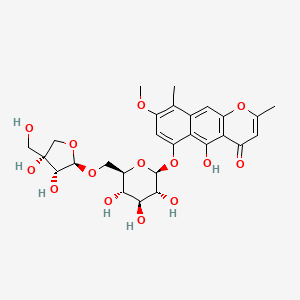
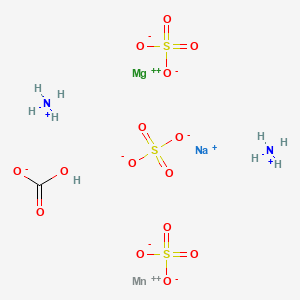
![2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile](/img/structure/B1226866.png)
![4-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1226868.png)
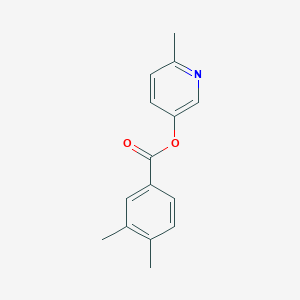
![6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide](/img/structure/B1226872.png)
![[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid](/img/structure/B1226875.png)
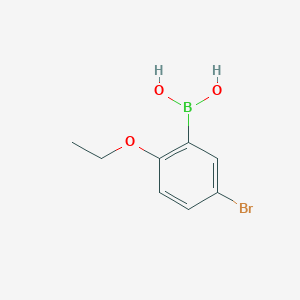
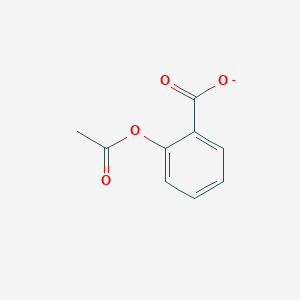
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)
